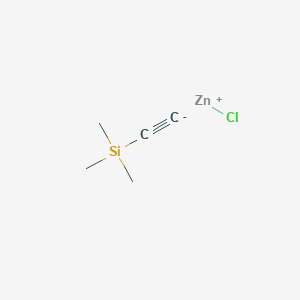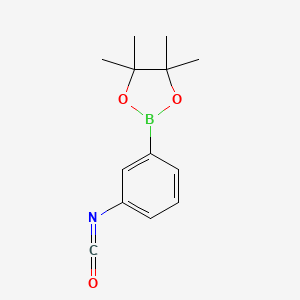
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Übersicht
Beschreibung
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H16O4 . It is a novel 5-lipoxygenase inhibitor .
Synthesis Analysis
The synthesis of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves several steps. The upstream synthesis route includes compounds such as 189509-22-6, 678967-25-4, and 4746-97-8 . The downstream synthetic route includes compounds such as 101489-38-7 and 93675-85-5 .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is represented by the InChI Key: TXSPYNSGSUBIQZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are complex and involve various compounds. For instance, it can be synthesized from compounds like 189509-22-6, 678967-25-4, and 4746-97-8 . It can also be used to synthesize other compounds such as 101489-38-7 and 93675-85-5 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
Studies on the crystal and molecular structures of compounds related to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate reveal their potential in understanding molecular interactions and stability. For example, research on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate illustrates the significance of these compounds in studying molecular arrangements and disorder within crystals, which is crucial for the development of new materials and pharmaceuticals (Kaur et al., 2012).
Oxidation Reactions
Research on the oxidation of nopyl acetate, a compound structurally similar to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, has led to the identification of various oxidation products. This research provides insights into the reaction pathways and the potential applications of these compounds in chemical syntheses and industrial processes (Chen Jin-zhu & Xiao Zhuan-quan, 2006).
Synthesis and Biological Investigations
The synthesis of new derivatives of compounds similar to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, such as thiazolidinone and oxadiazoline coumarin derivatives, has been explored. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Elhafez et al., 2003).
Enzymatic Resolution
The enzymatic resolution of related compounds, such as ethyl 2-hydroxy-4-phenylbutyrate, demonstrates the potential of using biocatalysts for the production of enantiomerically pure intermediates. This has significant implications for the pharmaceutical industry, where the purity of intermediates is crucial (Liese et al., 2002).
Hydrogen Bond Analysis
Investigations into compounds like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate have provided insights into hydrogen bonding interactions. Understanding these interactions is key for the development of new drugs and materials (Hernández-Ortega et al., 2001).
Marine Fungus Derivatives
Research on the marine fungus Penicillium sp. led to the discovery of new compounds structurally related to Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. These findings expand our understanding of marine biochemistry and the potential for novel bioactive compounds (Wu et al., 2010).
Baker's Yeast Reduction
Studies on the reduction of methyl and ethyl (2-oxocyclohexyl) acetates using baker's yeast demonstrate the potential of using microorganisms in stereoselective synthesis, which is vital for producing chiral drugs (Ganaha et al., 1998).
Safety and Hazards
The safety information available indicates that Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are currently unknown
Mode of Action
It is known that the compound contains a hydroxyl group and a ketone group, which may interact with various biological targets through hydrogen bonding or other types of chemical interactions .
Action Environment
It is known that the compound should be stored in a freezer under -20°c , suggesting that temperature could be an important factor in maintaining its stability.
Eigenschaften
IUPAC Name |
ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPYNSGSUBIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(=O)CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669827 | |
| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
CAS RN |
81053-18-1 | |
| Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)





![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

